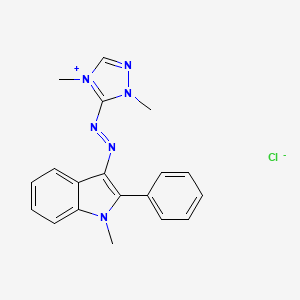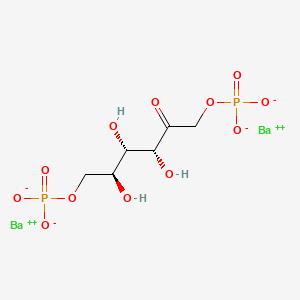
D-Fructose-1,6-bisphosphat, Bariumsalz (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate: , also known as dibarium fructose diphosphate, is a compound with the molecular formula C6H10Ba2O12P2. It is a derivative of D-fructose, a naturally occurring sugar, and is characterized by the presence of two phosphate groups and two barium ions. This compound is typically found in a solid state and is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Metabolic Studies: It is used in studies related to glycolysis and other metabolic pathways involving fructose.
Medicine
Cardioprotective Agent: barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate has been studied for its potential cardioprotective effects in ischemic conditions.
Industry
Wirkmechanismus
Target of Action
The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .
Mode of Action
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .
Biochemical Pathways
The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability
Result of Action
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .
Action Environment
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .
Biochemische Analyse
Biochemical Properties
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a precursor to 3-phosphoglyceraldehyde and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator for enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor for acetyl kinase and as a substrate for identifying and characterizing enzymes such as aldolase and fructose-1,6-bisphosphatase .
Cellular Effects
In cellular processes, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) has been studied as a neuroprotective agent for brain injuries . It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is functionally related to D-fructofuranose and is a conjugate acid of D-fructofuranose 1,6-bisphosphate .
Metabolic Pathways
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is involved in the glycolytic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves the phosphorylation of D-fructose followed by the introduction of barium ions. The process generally includes the following steps:
Phosphorylation of D-Fructose: D-fructose is reacted with phosphoric acid under controlled conditions to form D-fructose 1,6-bisphosphate.
Introduction of Barium Ions: The resulting D-fructose 1,6-bisphosphate is then treated with a barium salt, such as barium chloride, to form the dibarium salt.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Complexation: The compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid are commonly used.
Complexation: Metal salts like calcium chloride or magnesium sulfate can be used to form complexes.
Major Products
Hydrolysis: The major products include D-fructose and inorganic phosphate.
Complexation: The products are typically metal-fructose-phosphate complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (13): This compound is similar in structure but contains sodium ions instead of barium.
D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt: Another similar compound where calcium ions replace barium.
Uniqueness
Eigenschaften
CAS-Nummer |
6035-52-5 |
|---|---|
Molekularformel |
C6H10Ba2O12P2 |
Molekulargewicht |
610.74 g/mol |
IUPAC-Name |
barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 |
InChI-Schlüssel |
XTWXMNPKAVQMQE-ABICQQBESA-J |
SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
Key on ui other cas no. |
6035-52-5 |
Verwandte CAS-Nummern |
488-69-7 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





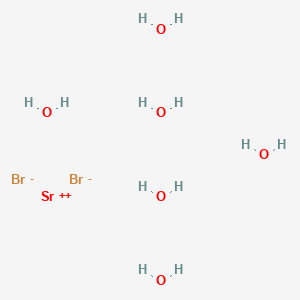
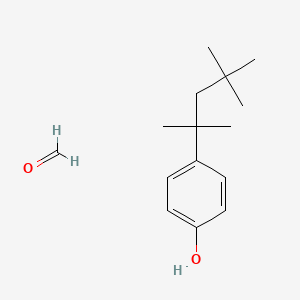

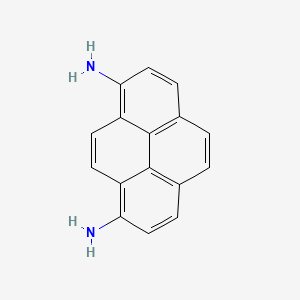

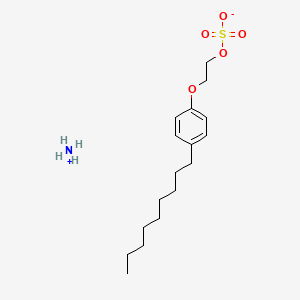
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
